molecular formula C10H12O4 B1275003 Methyl 4-ethoxy-2-hydroxybenzoate

Methyl 4-ethoxy-2-hydroxybenzoate

Cat. No. B1275003
M. Wt: 196.2 g/mol
InChI Key: QEHJRVXYYAJULL-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-ethoxy-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-ethoxy-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-ethoxy-2-hydroxybenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 4-ethoxy-2-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3

InChI Key

QEHJRVXYYAJULL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled into a stirred solution of 4-ethoxy-2-hydroxybenzoic acid (10.10 g, 0.554 mol) in methanol (2000 mL) until the solution was saturated. The solution was heated under reflux for 3 days and then cooled to 15° C. This caused the product to crystallize out. The crystals were collected, rinsed with methanol and hexanes, and dried. Methyl 4-ethoxy-2-hydroxybenzoate was obtained as a pale amber solid (49.3 g) melting at 77°-78° C.
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10.1 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 4-hydroxysalicylate (10.0 g, 59.5 mmol) was dissolved in DMF. Ethyl iodide (9.74 g, 62.4 mmol) was added, followed by potassium carbonate (8.63 g, 62.4 mmol), and the reaction mixture was stirred under N2 at room temperature for 18 h. The reaction mixture was concentrated in vacuo to remove the majority of the DMF, and the residue taken up in EtOAc, and washed with water (2×), dried, and concentrated in vacuo to give an off-white solid. Recrystallization from hexane gave 6.41 g, (54.9%) of methyl 4-ethoxysalicylate as an off-white solid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.